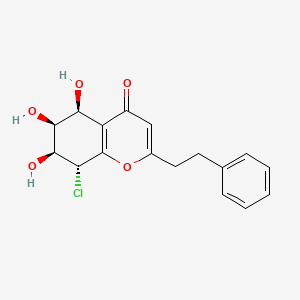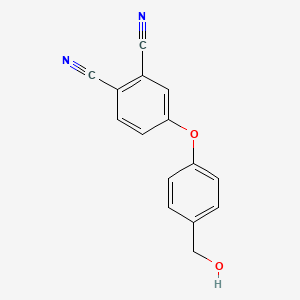
4-(4-(Hydroxymethyl)phenoxy)phthalonitrile
Vue d'ensemble
Description
4-(4-(Hydroxymethyl)phenoxy)phthalonitrile is a useful research compound. Its molecular formula is C15H10N2O2 and its molecular weight is 250.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Activities
4-(4-(Hydroxymethyl)phenoxy)phthalonitrile and its derivatives exhibit significant antioxidant activities. Tetrasubstituted metal-free, Zn(II), and Co(II) monophthalocyanines derived from related phthalonitrile compounds demonstrate notable in vitro antioxidant activities against various radicals, including DPPH radicals, hydroxyl radicals, superoxide radicals, singlet oxygen, and hydrogen peroxide (Söylemez et al., 2018).
Electronic and Antibacterial Properties
Phthalocyanines bearing phenoxy phenyl substituents derived from phthalonitrile derivatives show interesting electronic properties. They are synthesized through nucleophilic displacement reactions and cyclotetramerization. These compounds have been evaluated for their aggregation behavior, antioxidant activities, and antibacterial properties. Their electronic structures have been investigated, providing insights into their potential applications in electronic devices and as antimicrobial agents (Ağırtaş et al., 2014).
Solubility and Electronic Absorption
The solubility of phthalocyanines in various solvents is a crucial aspect of their applicability. New phthalocyanines with trifluoromethyl substituents exhibit high solubility in both weakly and strongly polar solvents, and aromatic hydrocarbons. Their electronic absorption properties are characterized using various spectroscopic methods, suggesting potential applications in fields requiring soluble and electronically active materials (Burat et al., 2012).
Catalytic Activity in Cyclohexene Oxidation
Phthalocyanines with different metal centers (e.g., Co(II), Fe(II)) derived from phthalonitrile compounds are used as catalysts in the oxidation of cyclohexene. Their effectiveness in this reaction provides a pathway for exploring these compounds in catalytic applications, particularly in the selective oxidation of organic compounds (Saka et al., 2013).
Auto-Accelerated Thermo-Polymerization
Certain hydroxy-containing phthalonitrile derivatives exhibit characteristics of auto-accelerated thermo-polymerization. This property is valuable in materials science, particularly for creating materials without voids and for their potential use in high-temperature applications (Gang, 2008).
Novel Syntheses and Biological Studies
The synthesis and characterization of novel 4-substituted phthalonitriles, including their biological properties, are explored. These compounds show potential in medical research, particularly in the study of diseases like Human African sleeping sickness (Booysen et al., 2019).
Photophysical Properties and Applications
Phthalonitrile derivatives appended with nitroxide radicals are studied for their structural characterization and photophysical properties. These compounds have applications in areas that require materials with specific electronic and magnetic properties (Fidan et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
4-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c16-8-12-3-6-15(7-13(12)9-17)19-14-4-1-11(10-18)2-5-14/h1-7,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTXRQVAZBODIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=CC(=C(C=C2)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738848 | |
| Record name | 4-[4-(Hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649553-07-1 | |
| Record name | 4-[4-(Hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


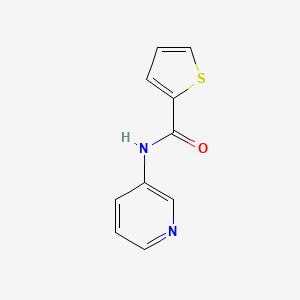
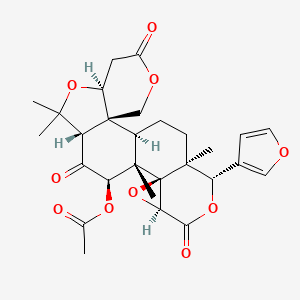



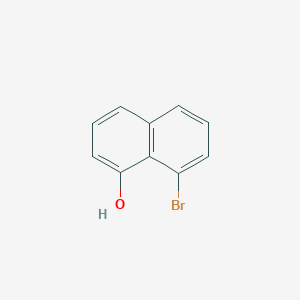




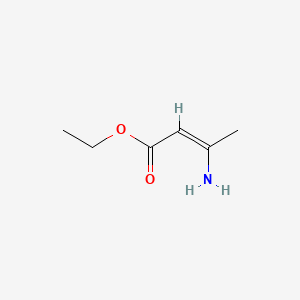
![1,4-Bis[2-(9-ethylcarbazol-3-yl)vinyl]benzene](/img/structure/B3029340.png)
![7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B3029343.png)
